molecular formula C9H12F3N3O B2872663 1-(cyclopropylmethyl)-3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2200177-88-2

1-(cyclopropylmethyl)-3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2872663
CAS No.: 2200177-88-2
M. Wt: 235.21
InChI Key: VLVZDPNCUKZPSA-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazol-5-one class, characterized by a bicyclic structure with a cyclopropylmethyl group at position 1, a methyl group at position 3, and a 2,2,2-trifluoroethyl substituent at position 2. The trifluoroethyl group enhances lipophilicity and metabolic stability, making it a candidate for agrochemical applications, particularly as a herbicide intermediate . Its synthesis typically involves alkylation or condensation reactions, with yields optimized through temperature-controlled fluorination (e.g., 75.7% yield reported for a structurally related compound) .

Properties

IUPAC Name

2-(cyclopropylmethyl)-5-methyl-4-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O/c1-6-13-15(4-7-2-3-7)8(16)14(6)5-9(10,11)12/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVZDPNCUKZPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1CC(F)(F)F)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(cyclopropylmethyl)-3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditionsIndustrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-(cyclopropylmethyl)-3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The trifluoroethyl group can be substituted under specific conditions, often involving nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents such as sodium hydride, potassium tert-butoxide, and various acids and bases are commonly used in these reactions. .

Scientific Research Applications

1-(cyclopropylmethyl)-3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Activity and Stability
Compound Name Substituents (Positions) Key Applications Synthesis Yield Reference
Target Compound 1-Cyclopropylmethyl, 3-Me, 4-CF₃CH₂ Herbicide intermediate N/A -
1-(4-Chloro-2-Fluorophenyl)-4-difluoromethyl analog 1-Aryl, 4-CF₂H Carfentrazone-ethyl precursor 75.7%
3’-Substituted-2-Aryl-5-Methyl derivatives 3’-Functional groups (e.g., thioxo) Anticancer, antiviral N/A
4-(4-Chlorophenyl)-1-Cyclopropylmethyl 1-Cyclopropylmethyl, 4-Aryl Not specified N/A

Key Observations :

  • The trifluoroethyl group (CF₃CH₂) in the target compound likely enhances herbicidal potency compared to difluoromethyl (CF₂H) analogs due to increased electron-withdrawing effects and lipophilicity .
  • Cyclopropylmethyl substituents (as in the target compound and ) improve metabolic resistance compared to benzyl or aryl groups .
Physicochemical Properties
  • Acidity (pKa) : Substituents significantly influence acidity. For example:
    • Triazolones with electron-withdrawing groups (e.g., CF₃CH₂) have lower pKa values (~8–10 in acetonitrile) compared to alkyl-substituted analogs (~10–12) .
  • Theoretical Properties: DFT studies (B3LYP/6-31G(d,p)) on similar compounds predict NMR chemical shifts and vibrational frequencies within 5% error of experimental data . The trifluoroethyl group increases molecular polarizability (α) and hyperpolarizability (β), enhancing reactivity in non-aqueous media .

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